Siremadlin
CAS No.: 1448867-41-1
Cat. No.: VC0548260
Molecular Formula: C26H24Cl2N6O4
Molecular Weight: 555.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1448867-41-1 |
---|---|
Molecular Formula | C26H24Cl2N6O4 |
Molecular Weight | 555.4 g/mol |
IUPAC Name | (4S)-5-(5-chloro-1-methyl-2-oxopyridin-3-yl)-4-(4-chlorophenyl)-2-(2,4-dimethoxypyrimidin-5-yl)-3-propan-2-yl-4H-pyrrolo[3,4-d]imidazol-6-one |
Standard InChI | InChI=1S/C26H24Cl2N6O4/c1-13(2)33-21-19(30-22(33)17-11-29-26(38-5)31-23(17)37-4)25(36)34(18-10-16(28)12-32(3)24(18)35)20(21)14-6-8-15(27)9-7-14/h6-13,20H,1-5H3/t20-/m0/s1 |
Standard InChI Key | AGBSXNCBIWWLHD-FQEVSTJZSA-N |
Isomeric SMILES | CC(C)N1C2=C(C(=O)N([C@H]2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1C5=CN=C(N=C5OC)OC |
SMILES | CC(C)N1C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1C5=CN=C(N=C5OC)OC |
Canonical SMILES | CC(C)N1C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1C5=CN=C(N=C5OC)OC |
Appearance | Solid powder |
Introduction
Parameter | Identification |
---|---|
Generic Name | Siremadlin |
Synonyms | HDM-201, HDM201, NVP-HDM201 |
Chemical Formula | C26H24Cl2N6O4 |
Molecular Weight | 555.4 g/mol |
Maximum Clinical Trial Phase | Phase II |
CID (PubChem) | 71678098 |
DrugBank Accession Number | DB16331 |
Mechanism of Action
Pathway Interactions
By blocking the HDM2-p53 interaction, siremadlin effectively prevents the proteasome-mediated enzymatic degradation of p53 . This intervention restores normal p53 signaling pathways within cancer cells, which had been disrupted by overexpression of HDM2. The reactivation of p53 function triggers a cascade of cellular responses including cell cycle arrest, DNA repair processes, and importantly, the induction of apoptosis (programmed cell death) in cancer cells . This restoration of normal p53 function represents a key therapeutic strategy since p53 mutations or pathway disruptions are found in approximately 50% of human cancers.
Cellular Effects
The cellular consequences of siremadlin treatment stem from its ability to restore p53 activity. When functioning properly, p53 acts as a "guardian of the genome," detecting DNA damage and preventing cells with genetic abnormalities from proliferating . In cancer cells with wild-type TP53 (non-mutated p53 gene), siremadlin treatment leads to:
-
Increased p53 protein levels and activation
-
Induction of p53-dependent transcriptional programs
-
Cell cycle arrest in damaged cells
-
Apoptosis in cells with irreparable damage
-
Reduction in cancer cell proliferation and survival
Additionally, recent research has revealed that siremadlin and other MDM2 inhibitors possess potent immunomodulatory effects, which may enhance anti-tumor immune responses, particularly in the context of stem cell transplantation for hematologic malignancies .
Clinical Research
Phase I Clinical Trials
A comprehensive Phase I dose-escalation study has been conducted to evaluate siremadlin's safety profile and determine the recommended dose for expansion (RDE) in patients with wild-type TP53 advanced solid or hematologic cancers . This study enrolled a substantial cohort of 208 patients, comprising 115 with solid tumors and 93 with hematologic malignancies . The trial was designed to identify the optimal dosing regimen that balances efficacy with acceptable toxicity profiles.
Dose-limiting toxicities (DLTs) were observed in 8 out of 92 evaluable patients with solid tumors and 10 out of 53 evaluable patients with hematologic malignancies during the first treatment cycle . These findings helped establish the maximum tolerated dose and informed subsequent dosing recommendations for different cancer types and administration schedules.
Dosing Regimens and Recommendations
The Phase I trial investigated multiple dosing regimens to determine the optimal administration schedule for siremadlin. These regimens varied in terms of dose level, frequency, and cycle duration.
Table 2: Siremadlin Dosing Regimens Investigated in Clinical Trials
Regimen | Administration Schedule | Cycle Duration | Dose Range Tested | Recommended Dose for Expansion (RDE) |
---|---|---|---|---|
1A | Day 1 | 21-day cycle | 12.5-350 mg | 250 mg (hematologic) |
1B | Days 1 and 8 | 28-day cycle | 120-150 mg | 120 mg (solid tumors and hematologic) |
2A | Days 1-14 | 28-day cycle | 1-20 mg | Not specified in results |
2C | Days 1-7 | 28-day cycle | 45 mg | 45 mg (hematologic) |
Based on these investigations, specific RDEs were established for different cancer types. For solid tumors, an RDE of 120 mg was defined in regimen 1B (days 1 and 8 of a 28-day cycle) . For hematologic malignancies, three different RDEs were established: 250 mg for regimen 1A, 120 mg for regimen 1B, and 45 mg for regimen 2C (daily dosing for the first week of a 28-day cycle) .
Therapeutic Applications
Solid Tumors
The response patterns and duration in solid tumors require further investigation in larger cohorts and potentially in combination with other therapeutic modalities to optimize clinical outcomes. Ongoing research aims to identify predictive biomarkers beyond TP53 status that might help select patients most likely to respond to siremadlin treatment.
Hematological Malignancies
Siremadlin has demonstrated particularly promising activity in hematological malignancies, where p53 pathway dysregulation often plays a crucial role in disease pathogenesis and progression. The Phase I study included 93 patients with various hematologic cancers, enabling evaluation of safety and preliminary efficacy in this population .
Acute Myeloid Leukemia (AML)
Among hematologic malignancies, acute myeloid leukemia (AML) has emerged as a particularly relevant indication for siremadlin therapy. A subset analysis of patients with relapsed/refractory AML who had previously undergone stem cell transplantation revealed important insights regarding siremadlin's potential in this challenging clinical scenario .
In a cohort of 19 AML patients who had relapsed after stem cell transplantation, siremadlin monotherapy was administered as salvage therapy. These patients had a median age of 64 years (range: 30-72) and had experienced relapse at a median of 308 days (range: 119-1105) after their most recent transplantation . Despite the historically poor prognosis of post-transplant relapse, siremadlin demonstrated clinical activity in this population, suggesting potential utility in this high-risk setting.
Furthermore, emerging research suggests that siremadlin's dual mechanism of direct anti-leukemic activity and immunomodulatory effects may be particularly advantageous in the post-transplantation setting, potentially enhancing the graft-versus-leukemia effect that contributes to long-term remission .
Emerging Research and Future Directions
Combination Therapies
Given the complex nature of cancer and the frequent development of resistance to single-agent therapies, researchers are actively exploring combination approaches involving siremadlin. Its unique mechanism of action makes it a rational partner for various other therapeutic modalities, including:
-
Conventional chemotherapy agents
-
Targeted therapies addressing complementary pathways
-
Immunotherapeutic approaches that may synergize with siremadlin's immunomodulatory effects
The rationale for these combinations stems from the potential for synergistic effects between siremadlin's restoration of p53 function and other therapeutic mechanisms, potentially leading to enhanced efficacy without overlapping toxicities.
Post-Transplantation Applications
A particularly promising area of investigation involves the use of siremadlin in the post-stem cell transplantation setting for patients with AML . Relapse after allogeneic stem cell transplantation remains a major cause of treatment failure, occurring in approximately 40% of AML patients, with earlier relapse associated with poorer survival outcomes .
A Phase Ib/II open-label study has been designed to evaluate siremadlin both as monotherapy and in combination with donor lymphocyte infusion (DLI) in AML patients post-transplantation who are in complete remission but at high risk for relapse based on pre-transplant risk factors . This study aims to enroll approximately 38 adult patients with AML who have undergone their first stem cell transplantation and are between 60-120 days post-transplant .
The rationale for this approach is based on siremadlin's potential to enhance the graft-versus-leukemia effect through its immunomodulatory properties, potentially preventing relapse in this high-risk population . If successful, this strategy could represent a significant advancement in post-transplantation management of AML, addressing a critical unmet need in hematologic oncology.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume